molecular formula C16H14N2O3 B14154211 4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide CAS No. 306326-07-8

4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide

Cat. No.: B14154211
CAS No.: 306326-07-8
M. Wt: 282.29 g/mol
InChI Key: UUZURYMZVJMUKG-LOACHALJSA-N
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Description

4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide is an organic compound with the molecular formula C₁₆H₁₄N₂O₃ It is characterized by the presence of a nitro group (-NO₂) attached to the benzene ring and a phenylcyclopropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of phenylmagnesium bromide with ethylene oxide, followed by cyclization.

    Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrated benzene derivative with the cyclopropylamine derivative under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.

    Oxidation: The phenyl group can be oxidized under strong oxidative conditions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄), sulfuric acid.

Major Products

    Reduction: 4-amino-N-[(1S)-2-phenylcyclopropyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives of the phenyl group.

Scientific Research Applications

4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide: Unique due to the presence of both a nitro group and a phenylcyclopropyl group.

    4-nitrobenzamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    N-[(1S)-2-phenylcyclopropyl]benzamide:

Uniqueness

This compound is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro group and the phenylcyclopropyl group allows for a wide range of chemical modifications and applications in various fields of research.

Properties

CAS No.

306326-07-8

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide

InChI

InChI=1S/C16H14N2O3/c19-16(12-6-8-13(9-7-12)18(20)21)17-15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,17,19)/t14?,15-/m0/s1

InChI Key

UUZURYMZVJMUKG-LOACHALJSA-N

Isomeric SMILES

C1[C@@H](C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1C(C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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